

# Lurasidone Metabolite 14283 Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Lurasidone Metabolite 14283*  
*hydrochloride*

Cat. No.: *B602669*

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## Introduction

Lurasidone, an atypical antipsychotic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Lurasidone Metabolite 14283, also known as ID-14283, is a major active metabolite that significantly contributes to the overall pharmacological profile of the parent drug.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to **Lurasidone Metabolite 14283 hydrochloride**.

## Chemical Structure and Physicochemical Properties

Lurasidone Metabolite 14283 is formed through the hydroxylation of the norbornane ring of lurasidone, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3] The hydrochloride salt is the common form used in research and analytical studies.

Table 1: Chemical and Physical Properties of Lurasidone Metabolite 14283 and its Hydrochloride Salt

Property	Lurasidone Metabolite 14283	Lurasidone Metabolite 14283 Hydrochloride
Chemical Formula	C <sub>28</sub> H <sub>36</sub> N <sub>4</sub> O <sub>3</sub> S	C <sub>28</sub> H <sub>37</sub> ClN <sub>4</sub> O <sub>3</sub> S
Molecular Weight	508.7 g/mol [4]	545.14 g/mol [5]
CAS Number	186204-31-9[4]	186204-32-0[5]
Formal Name	(3aR,4S,5R,7S,7aS)-rel-2- [[[(1R,2R)-2-[[4-(1,2- benzothiazol-3-yl)-1- piperazinyl]methyl]cyclohexyl] methyl]hexahydro-5-hydroxy- 4,7-methano-1H-isoindole- 1,3(2H)-dione[4]	Not explicitly stated
Appearance	Solid[4]	Solid[5]
Solubility	Soluble in Chloroform[4]	Soluble in Ethanol (100 mg/mL)[6]
SMILES	O=C(N(CC1C(CCCC1)CN1CC N(C2=NSC3=CC=CC=C32)CC 1)C1C(C4)C(O)CC4C1=O)[H]	Not explicitly stated

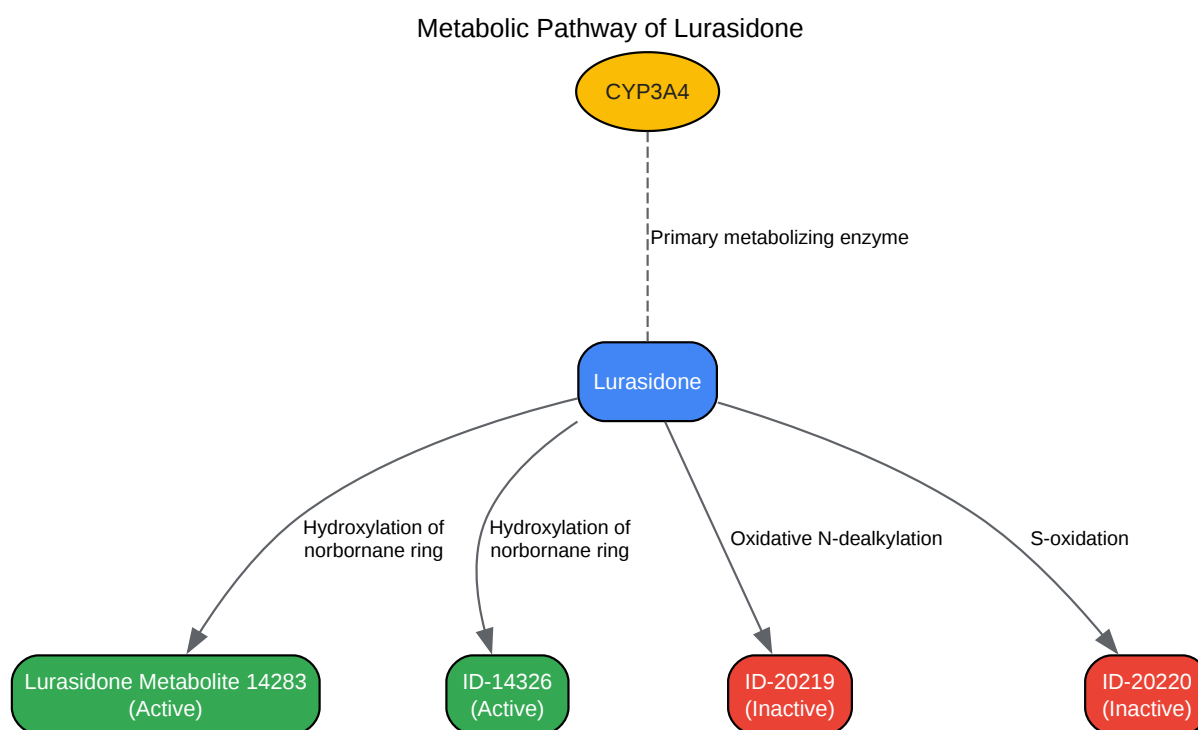
## Pharmacology

Lurasidone Metabolite 14283 is pharmacologically active, with a profile described as comparable to that of the parent drug, lurasidone.[1] Lurasidone itself is an antagonist with high affinity for dopamine D<sub>2</sub> (K<sub>i</sub> = 0.994 nM) and serotonin 5-HT<sub>2A</sub> (K<sub>i</sub> = 0.47 nM) and 5-HT<sub>7</sub> (K<sub>i</sub> = 0.495 nM) receptors.[7] It also acts as a partial agonist at 5-HT<sub>1a</sub> receptors (K<sub>i</sub> = 6.38 nM) and has a moderate affinity for α<sub>2C</sub>-adrenergic receptors (K<sub>i</sub> = 10.8 nM).[7] The comparable activity of Metabolite 14283 suggests it contributes to the therapeutic effects and potential side effects of lurasidone by interacting with a similar range of receptors.

## Metabolism and Pharmacokinetics

Lurasidone is extensively metabolized, with Metabolite 14283 being one of the major active metabolites. The formation of this metabolite is a key step in the biotransformation of

lurasidone.



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Metabolic pathway of Lurasidone to its major metabolites.

Pharmacokinetic studies in healthy Chinese subjects have provided insights into the exposure of Lurasidone Metabolite 14283 following oral administration of lurasidone.

Table 2: Pharmacokinetic Parameters of Lurasidone Metabolite 14283 in Healthy Chinese Subjects After Single Doses of Lurasidone

Lurasidone Dose	C <sub>max</sub> (ng/mL)	AUC <sub>0-72</sub> (ng·h/mL)
20 mg	1.9 ± 0.6	41.5 ± 12.3
40 mg	3.2 ± 1.0	72.8 ± 21.6
80 mg	5.3 ± 1.7	129.8 ± 45.1

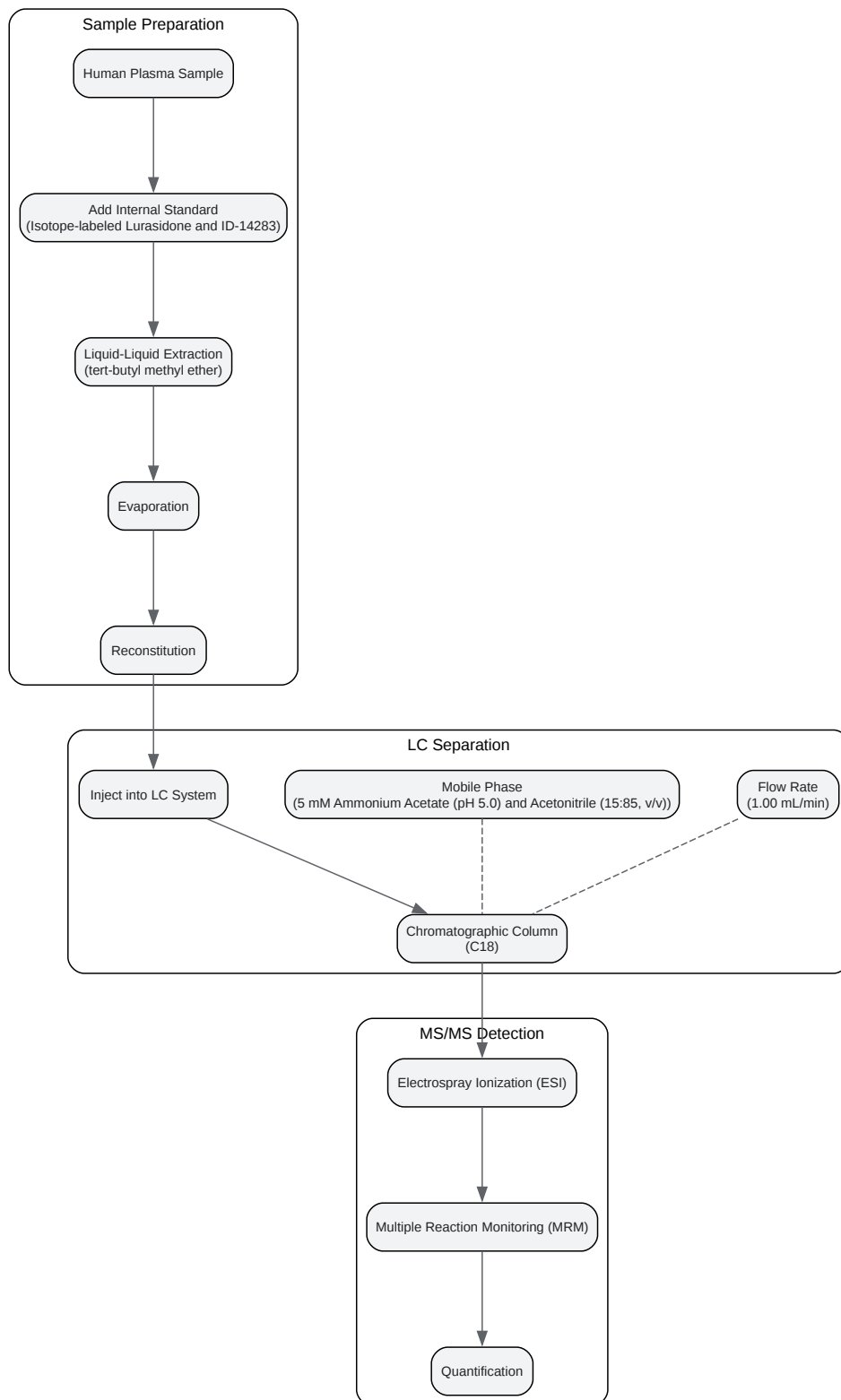
Data presented as mean ±  
standard deviation.[7]

## Experimental Protocols

### Quantification of Lurasidone Metabolite 14283 in Human Plasma by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma.[8]

## LC-MS/MS Analytical Workflow

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Workflow for the quantification of Lurasidone Metabolite 14283.

## Key Methodological Details:[8]

- Internal Standards: Isotope-labeled lurasidone and ID-14283.
- Extraction Solvent: tert-butyl methyl ether.
- Chromatographic Column: C18.
- Mobile Phase: A mixture of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).
- Flow Rate: 1.00 mL/min.
- Detection: Tandem mass spectrometry with electrospray ionization, operating in multiple reaction monitoring (MRM) mode.
- Linearity Range for ID-14283: 0.10-14.1 ng/mL.

## Conclusion

**Lurasidone Metabolite 14283 hydrochloride** is a crucial component in understanding the overall pharmacology of lurasidone. Its "comparable" activity to the parent compound highlights its contribution to the therapeutic efficacy of lurasidone in treating schizophrenia and other psychiatric disorders. The established analytical methods allow for its precise quantification in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies. Further research into the specific receptor binding affinities and potential unique pharmacological properties of this metabolite will provide a more complete picture of its role in the clinical effects of lurasidone.

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